4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

Description

Chemical Structure and Properties

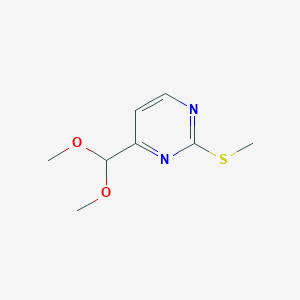

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine (CAS: 180869-36-7) is a pyrimidine derivative with a dimethoxymethyl group at the 4-position and a methylthio group at the 2-position. Its molecular formula is C₈H₁₂N₂O₂S, and its molecular weight is 200.26 g/mol. The dimethoxymethyl group acts as an acetal-protected aldehyde, enhancing stability under acidic or oxidative conditions compared to free aldehydes . This compound is primarily used as an intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name |

4-(dimethoxymethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-11-7(12-2)6-4-5-9-8(10-6)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYFBMBIEDVSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)SC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572486 | |

| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180869-36-7 | |

| Record name | 4-(Dimethoxymethyl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dimethoxymethylation at the 4-Position

The dimethoxymethyl group is introduced via acetal formation using 4-pyrimidinecarboxaldehyde and trimethyl orthoformate under acidic conditions. This method, adapted from piperidine derivatives, involves:

-

Catalyst : Toluenesulfonic acid (0.5–5 mol%) or solid acids like phosphotungstic acid.

-

Solvent : Neat conditions or methanol.

-

Temperature : 20–80°C for 4–12 hours.

-

Yield : >95% conversion reported for analogous pyridine systems.

Reaction Equation :

The dimethoxymethyl group enhances steric bulk and stabilizes the pyrimidine ring against electrophilic substitution at the 4-position.

Methylthio Group Installation at the 2-Position

The methylthio group is introduced via nucleophilic aromatic substitution (SNAr) or thiolation-methylation sequences:

Method A: Direct Substitution

-

Substrate : 2-Chloro-4-(dimethoxymethyl)pyrimidine.

-

Reagent : Sodium thiomethoxide (NaSMe) in DMF or THF.

-

Conditions : 60–80°C for 6–12 hours under inert atmosphere.

-

Yield : 70–85% (estimated from analogous pyrimidine substitutions).

Reaction Equation :

Method B: Thiolation Followed by Methylation

-

Thiolation : React 2-chloropyrimidine with thiourea to form 2-mercaptopyrimidine.

-

Methylation : Treat with methyl iodide (MeI) in basic conditions (e.g., NaOH/EtOH).

-

Dimethoxymethylation : Protect the 4-carboxaldehyde as described in Section 1.1.

Key Considerations :

-

Methylation must precede dimethoxymethylation to avoid side reactions with the aldehyde group.

-

Thiol intermediates are prone to oxidation; use reducing agents (e.g., DTT) if necessary.

Catalytic Systems and Optimization

Acid Catalysts for Dimethoxymethylation

| Catalyst Type | Example | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Protonic acid | Toluenesulfonic | 30 | 99.5 |

| Solid acid | Phosphotungstic | 50 | 98 |

| Heterogeneous | Acid clay | 80 | 95 |

Solid acids facilitate easier recovery and reuse, critical for industrial-scale production.

Comparative Analysis of Synthetic Pathways

Route Efficiency

| Pathway | Steps | Total Yield (%) | Cost (Relative) |

|---|---|---|---|

| Direct Substitution | 2 | 70–85 | Moderate |

| Thiolation-Methylation | 3 | 60–75 | High |

Direct substitution offers higher efficiency but requires accessible 2-chloro intermediates.

Byproduct Management

-

Trimethyl Orthoformate Hydrolysis : Generates methanol and formic acid, necessitating neutralization steps.

-

Sodium Chloride Formation : Removed via aqueous workup in Method A.

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous compounds exhibit:

-

¹H NMR (CDCl₃) :

-

FTIR : C-O-C stretches at 1100 cm⁻¹, C=S at 650 cm⁻¹.

Industrial-Scale Production Challenges

-

Catalyst Lifespan : Solid acids deactivate after 3–5 cycles; regeneration protocols are under development.

-

Purification : Distillation under reduced pressure (-0.1 MPa, 45–50°C) achieves >99% purity.

-

Waste Management : Pyrimidine derivatives require licensed disposal due to environmental persistence.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the creation of diverse compounds with potential applications across different fields.

- Chemical Reactions : The compound undergoes several types of reactions, including oxidation, reduction, and substitution. These reactions can yield various derivatives that may possess distinct chemical properties suitable for further research or application.

Biology

- Nucleic Acid Analog Studies : This compound is utilized in research focused on nucleic acid analogs, which are essential for understanding enzyme interactions and biochemical pathways. Its structural similarity to nucleobases makes it a valuable tool in studying DNA and RNA functions.

- Pharmacological Research : Due to its pyrimidine structure, it may exhibit pharmacological activities similar to other pyrimidine derivatives, including anti-inflammatory effects. This aspect is significant for drug discovery and development processes targeting inflammatory diseases.

Medicine

- Intermediate in Pharmaceutical Synthesis : this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in developing drugs that target nucleic acid pathways, which are critical in many therapeutic areas including oncology and infectious diseases .

- Potential Antimicrobial Activity : Some studies suggest that pyrimidine derivatives can have antimicrobial properties, making this compound a candidate for further investigation in developing new antimicrobial agents .

Industry

- Agrochemical Production : The compound is also used in producing agrochemicals, including pesticides and herbicides. Its effectiveness against pests makes it a valuable component in agricultural chemistry .

- Specialty Chemicals : In industrial settings, this compound is involved in creating specialty chemicals that serve various applications from materials science to environmental chemistry .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The dimethoxymethyl and methylthio groups can enhance the compound’s binding affinity and specificity for its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine :

The dimethoxymethyl group is electron-donating, which increases electron density on the pyrimidine ring. This property reduces susceptibility to electrophilic aromatic substitution but enhances stability in acidic environments . - 4-Chloro-2-(methylthio)pyrimidine (CAS: 49844-90-8):

The chloro group is electron-withdrawing, making the pyrimidine ring more electron-deficient. This increases reactivity in nucleophilic aromatic substitution (SNAr) reactions, such as coupling with amines or alkoxides . - 4-(Trifluoromethyl)-2-(methylthio)pyrimidine (CAS: 878760-47-5):

The trifluoromethyl group is strongly electron-withdrawing, further polarizing the ring and accelerating SNAr reactions compared to chloro or methoxy derivatives .

Steric and Solubility Considerations

- The dimethoxymethyl group introduces steric bulk, which can hinder reactions at the 4-position. However, its polarity improves solubility in polar solvents like DMF or acetonitrile .

- 4-Amino-2-(methylthio)-6-pyrimidinol (CAS: 1115-30-6): Amino and hydroxyl groups increase hydrophilicity, making this compound more water-soluble. This property is advantageous in pharmaceutical applications, as seen in antibacterial studies .

Cross-Coupling Reactions

- The methylthio group in this compound facilitates Stille or Suzuki couplings. For example, it can react with tributylstannanes to form biaryl derivatives .

- 4-Chloro-2-(methylthio)pyrimidine (CAS: 49844-90-8) undergoes regioselective palladium-catalyzed coupling at the 4-position, as demonstrated in the synthesis of pyrido[1,2-a]pyrimidines .

Functional Group Interconversion

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique chemical structure, is being investigated for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrimidine ring substituted with a dimethoxymethyl group at the 4-position and a methylthio group at the 2-position. This configuration is crucial for its biological activity.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of electron-donating groups, such as methoxy and methylthio groups, enhances its reactivity and binding affinity towards target proteins, potentially leading to inhibition of key pathways involved in disease processes.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. In a study comparing various pyrimidine compounds, it was found that derivatives similar to this compound demonstrated considerable cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

For instance, compounds with similar structures showed IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Compounds related to this compound were shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The effective doses (ED50) of these compounds were comparable to established anti-inflammatory drugs like indomethacin .

| Compound | ED50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Indomethacin | 9.17 | Moderate | High |

| Compound A | 8.23 | High | Very High |

| Compound B | 11.60 | Low | Moderate |

Neuroprotective Activity

Emerging studies suggest that pyrimidine derivatives may have neuroprotective effects, particularly in models of Alzheimer's disease. For example, certain compounds exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegeneration . The IC50 values for these compounds ranged from 16.00 µM to 20.15 µM, indicating their potential utility in treating cognitive decline.

Case Studies

- Study on Anticancer Activity : A recent investigation into the cytotoxic effects of various pyrimidines revealed that those containing dimethoxy and methylthio substitutions had enhanced activity against MCF-7 and A549 cell lines compared to standard chemotherapeutics .

- Anti-inflammatory Research : Another study assessed the anti-inflammatory properties of several pyrimidine derivatives, demonstrating that compounds similar to this compound significantly reduced COX-2 expression in vitro .

- Neuroprotective Evaluation : A series of tests on pyrimidine derivatives showed promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine, and how can intermediates be purified?

- Methodological Answer : Synthesis typically begins with nucleophilic substitution or condensation reactions. For example, starting with a pyrimidine core (e.g., 2-methylthio-4-methylpyrimidine), the dimethoxymethyl group is introduced via reaction with formaldehyde in the presence of a base (e.g., NaOH). Purification often involves recrystallization from ethanol or column chromatography to achieve >95% purity . Intermediates like 2-(methylthio)pyrimidine derivatives should be monitored via TLC or HPLC to confirm stepwise progression .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer : Follow OSHA HCS2012 guidelines:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust is generated .

- Storage : Store in a -20°C freezer under inert gas (e.g., argon) to prevent degradation. Separate from oxidizing agents and acids .

Q. Which spectroscopic methods are most effective for structural confirmation?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substitution patterns (e.g., methoxy and methylthio groups). Chemical shifts for methylthio (δ ~2.5 ppm) and dimethoxymethyl (δ ~3.3–3.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction can resolve dihedral angles between pyrimidine and substituent planes .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with conflicting literature data?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst). For example, reported 75–80% yields for a similar compound using stepwise methyl chloride addition at 25–30°C, but competing byproducts (e.g., methoxy-hydroxypyrimidine) require HPLC monitoring and gradient optimization .

- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., reaction time vs. temperature) and reduce variability .

Q. What computational strategies predict biological activity or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the methylthio group’s electron-withdrawing effect may influence nucleophilic attack sites .

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) using PubChem’s 3D conformer database. Pyrimidine derivatives often exhibit antimicrobial activity via enzyme inhibition .

- ADMET Prediction : Use tools like SwissADME to evaluate logP (lipophilicity) and metabolic stability. The dimethoxymethyl group may enhance blood-brain barrier penetration .

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of pyrimidine derivatives?

- Methodological Answer :

- Hydrogen Bond Analysis : In X-ray structures, intermolecular bonds (e.g., O–H···S or N–H···O) stabilize specific tautomers. For example, showed thione tautomer dominance in 4-hydroxy-6-(4-methoxyphenyl)pyrimidine due to O2–H2···S1 bonding .

- Variable-Temperature NMR : Monitor tautomeric equilibrium shifts in DMSO-d6 or CDCl3. Low-temperature NMR (< -20°C) can "freeze" tautomers for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.